molecular formula C19H18N4O5S B2918885 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 903291-49-6

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Katalognummer B2918885
CAS-Nummer: 903291-49-6
Molekulargewicht: 414.44
InChI-Schlüssel: IHZFFOGHBOBQRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of cyanoacetamides may be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion . The solvent-free reaction of aryl amines with ethyl cyanoacetate constitutes one of the most widely and harshest used methods for the preparation of cyanoacetanilides .


Molecular Structure Analysis

The molecular formula of a similar compound, “N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide”, is C18H16N4O5S. Its molecular weight is 400.41.


Chemical Reactions Analysis

The chemical reactivity of similar compounds involves reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Computational Study

One study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. This research included structure characterization using SCXRD studies and spectroscopic tools, with a detailed investigation into the type and nature of intermolecular interactions within the crystal state. Computational methods were employed to predict spectral data, which showed excellent agreement with experimental results. The study also delved into local reactivity descriptors, molecular dynamics simulations, and interaction with proteins, offering insights into the structural and electronic properties of the compound (Murthy et al., 2018).

Chemical Modification and Biological Activity

Another line of research involved the modification of benzenesulfonamides to create new compounds with potential biological activities. This includes studies on substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides identified as high-affinity and selective 5-HT6 antagonists, indicating a correlation between chemical structure modifications and changes in pharmacokinetic profiles, which could inform further pre-clinical evaluations of similar compounds (Bromidge et al., 2001).

Supramolecular Chemistry

The supramolecular assemblies and interactions of similar sulfonamide derivatives have been explored through single-crystal X-ray diffraction analysis. Research in this area focuses on understanding the hydrogen bonding and noncovalent interactions that stabilize the structures, employing Hirshfeld surface analyses and theoretical Noncovalent Interaction (NCI) plot index to quantify and characterize these interactions. Such studies provide valuable insights into the solid-state chemistry and potential applications of these compounds in materials science (Bera et al., 2021).

Antitumor Activity

Research on the synthesis and antitumor activity of substituted indazole derivatives, including some N-aryl and alkoxy-aryl sulfonamides, highlights the potential of these compounds in cancer therapy. Preliminary pharmacological studies have shown significant antiproliferative and apoptotic activities against human tumor cell lines, indicating the therapeutic promise of these chemical modifications (Abbassi et al., 2014).

Eigenschaften

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-3-28-19-10-9-17(20-21-19)14-5-4-6-15(11-14)22-29(26,27)18-12-16(23(24)25)8-7-13(18)2/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFFOGHBOBQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.